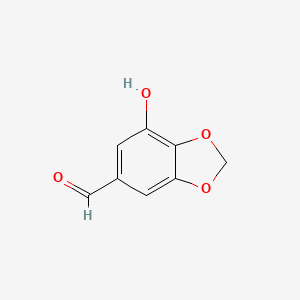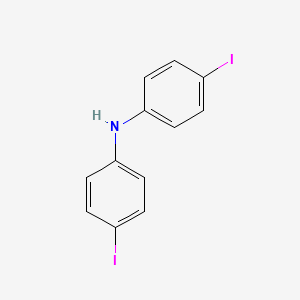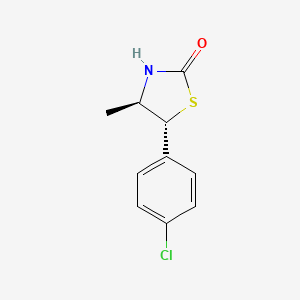
8-Nitroquinoline-4-carbaldehyde
説明
8-Nitroquinoline-4-carbaldehyde (8-NQC) is an aromatic nitro compound that is used in many scientific research applications. It is a colorless crystalline solid that has a melting point of 140-141°C and a boiling point of 246°C. 8-NQC is a derivative of quinoline, which is a heterocyclic aromatic compound that contains a benzene ring fused to a pyridine ring. 8-NQC is also known as 8-nitroquinoline-4-aldehyde, 8-nitro-4-quinolinecarbaldehyde, or 8-nitro-4-quinolinealdehyde.
科学的研究の応用
Organic Synthesis and Heterocyclic Chemistry
8-Nitroquinoline-4-carbaldehyde serves as an intermediate in the synthesis of complex heterocyclic compounds. Riesgo, Jin, and Thummel (1996) developed an improved preparation of 8-amino-7-quinolinecarbaldehyde through the oxidation of 7-methyl-8-nitroquinoline, showcasing its utility in Friedländer condensations to produce 2-aryl-1,10-phenanthrolines and other heterocyclic systems. This methodology expands the toolbox for synthesizing benzo[h]quinoline and 1,10-phenanthroline subunits, essential for pharmaceutical and material science applications (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996).
Corrosion Inhibition
Lgaz, Salghi, Bhat, Chaouiki, Shubhalaxmi, and Jodeh (2017) investigated the corrosion inhibition properties of quinoline derivatives, including 8-nitroquinoline-3-carbaldehyde variants, for mild steel in hydrochloric acid solutions. Their findings demonstrate that these compounds exhibit excellent inhibition performance, adhering to the Langmuir adsorption model, suggesting their potential use in protecting metals against corrosion. This research indicates that 8-nitroquinoline derivatives can serve as effective corrosion inhibitors, an application relevant in industrial and engineering contexts (H. Lgaz, R. Salghi, K. Bhat, A. Chaouiki, Shubhalaxmi, & S. Jodeh, 2017).
Cancer Research
Research on 4-Nitroquinoline 1-oxide, a related compound, provides insights into the carcinogenic mechanisms and potential therapeutic interventions for cancer. Arima, Nishigori, Takeuchi, Oka, Morimoto, Utani, and Miyachi (2006) detailed how 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species, indicating its genotoxicity and the underlying mechanisms of oxidative DNA damage. Such studies contribute to understanding the carcinogenicity of nitroquinoline compounds and exploring avenues for cancer prevention and treatment (Y. Arima, C. Nishigori, T. Takeuchi, S. Oka, K. Morimoto, A. Utani, & Y. Miyachi, 2006).
特性
IUPAC Name |
8-nitroquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXBOSMRSJTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499465 | |
| Record name | 8-Nitroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinoline-4-carbaldehyde | |
CAS RN |
69976-28-9 | |
| Record name | 8-Nitroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















